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Compound of Interest

Compound Name: Barium aluminide

Cat. No.: B13829253

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and fundamental
physical properties of BaAls single crystals. Barium aluminide (BaAls) has garnered significant
research interest as a topological semimetal, exhibiting unique electronic properties stemming
from its distinct crystal structure. This document details the prevalent synthesis methodology,
summarizes key quantitative data, and outlines the experimental protocols for its
characterization.

Introduction

BaAla crystallizes in a body-centered tetragonal structure, belonging to the [4/mmm space
group.[1][2] This structure type is a foundational building block for a vast array of materials,
including the ThCr2Siz family which is known for hosting high-temperature superconductivity
and complex magnetic phenomena.[3][4][5] While related compounds in the MA4 family (where
M = Sr, Eu; A = Al, Ga) exhibit charge and spin density wave orders, BaAls is a non-magnetic
metal that does not undergo any such phase transitions.[1][3] Recent studies have identified
BaAls as a topological semimetal, possessing a three-dimensional Dirac spectrum.[3][4] This
leads to exotic electronic properties such as an extremely large, non-saturating positive
magnetoresistance.[3][4][6]
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© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b13829253?utm_src=pdf-interest
https://www.benchchem.com/product/b13829253?utm_src=pdf-body
https://www.researchgate.net/figure/Crystal-structure-of-the-topological-semimetal-BaAl4-a-The-crystal-structure-of-BaAl4_fig1_359852840
https://next-gen.materialsproject.org/materials/mp-1903
https://www.researchgate.net/publication/350194965_Crystalline_symmetry-protected_non-trivial_topology_in_prototype_compound_BaAl4
https://kavli.berkeley.edu/publications/crystalline-symmetry-protected-non-trivial-topology-prototype-compound-baal4
https://www.osti.gov/pages/biblio/1813428
https://www.researchgate.net/figure/Crystal-structure-of-the-topological-semimetal-BaAl4-a-The-crystal-structure-of-BaAl4_fig1_359852840
https://www.researchgate.net/publication/350194965_Crystalline_symmetry-protected_non-trivial_topology_in_prototype_compound_BaAl4
https://www.researchgate.net/publication/350194965_Crystalline_symmetry-protected_non-trivial_topology_in_prototype_compound_BaAl4
https://kavli.berkeley.edu/publications/crystalline-symmetry-protected-non-trivial-topology-prototype-compound-baal4
https://www.researchgate.net/publication/350194965_Crystalline_symmetry-protected_non-trivial_topology_in_prototype_compound_BaAl4
https://kavli.berkeley.edu/publications/crystalline-symmetry-protected-non-trivial-topology-prototype-compound-baal4
https://escholarship.org/uc/item/8br3t2cr
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13829253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

High-quality single crystals of BaAls are typically synthesized using a high-temperature self-flux
method.[3] This technique is advantageous for producing large, defect-free crystals without the
need for a foreign flux material, which could introduce impurities.

Experimental Protocol: Self-Flux Growth

A detailed protocol for the self-flux growth of BaAla single crystals is as follows:

» Starting Materials: High-purity barium (Ba) chunks (e.g., 99.98%) and aluminum (Al) pieces
are used as the starting materials.[3]

e Molar Ratio: An Al-rich stoichiometry is employed, with a typical molar ratio of Ba:Al being
1:19. The excess aluminum serves as the flux.

o Crucible: The starting materials are placed in an alumina (Al203) crucible.

» Sealing: The crucible is then sealed in a quartz ampoule under a partial pressure of argon
gas to prevent oxidation at high temperatures.

o Heating Profile: The sealed ampoule is heated in a furnace to 1150 °C and held at this
temperature for several hours to ensure complete melting and homogenization of the
constituents.

o Cooling Profile: The furnace is then slowly cooled to 700 °C over a period of 50 hours.
During this slow cooling process, BaAla single crystals nucleate and grow from the molten

flux.

o Crystal Extraction: At 700 °C, the excess Al flux is decanted by inverting the ampoule and
centrifuging it.

o Cleaning: The remaining single crystals are then cleaned of any residual flux by etching with
a dilute sodium hydroxide (NaOH) solution.

Basic Properties of BaAla

The fundamental properties of BaAls single crystals, including their crystal structure and
electronic characteristics, are summarized below.
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Crystal Structure

BaAls possesses a tetragonal crystal structure, which is a key determinant of its electronic

properties.

Property Value Reference
Crystal System Tetragonal [2]

Space Group [4/mmm [1112]
Lattice Parameter, a 4.56 A [2]

Lattice Parameter, ¢ 11.36 A [2]

Unit Cell Volume 236.45 A3 [2]

Density 3.44 g/lcm3 [2]

Electronic and Magnetic Properties

BaAla is characterized as a non-magnetic metal with topological semimetal features.

Property Description Reference
Magnetic Ordering Non-magnetic [2]
Band Gap 0.00 eV (Metallic) [2]

Crystalline symmetry-protected
) o non-trivial topology with a
Topological Classification _ _ _
three-dimensional Dirac

spectrum.

[3]4]

) Extremely large, unsaturating
Magnetoresistance N .
positive magnetoresistance.

[3]41(6]

No charge density wave or
Phase Transitions other structural transitions

observed.

[1]
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Experimental Workflows and Conceptual Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental
workflow for the synthesis and characterization of BaAls, as well as the relationship between its

crystal structure and topological properties.
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Characterization Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Synthesis and Basic Properties of BaAls Single
Crystals: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13829253#synthesis-and-basic-properties-of-baal4-
single-crystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.osti.gov/pages/biblio/1813428
https://www.osti.gov/pages/biblio/1813428
https://escholarship.org/uc/item/8br3t2cr
https://escholarship.org/uc/item/8br3t2cr
https://www.benchchem.com/product/b13829253#synthesis-and-basic-properties-of-baal4-single-crystals
https://www.benchchem.com/product/b13829253#synthesis-and-basic-properties-of-baal4-single-crystals
https://www.benchchem.com/product/b13829253#synthesis-and-basic-properties-of-baal4-single-crystals
https://www.benchchem.com/product/b13829253#synthesis-and-basic-properties-of-baal4-single-crystals
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13829253?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13829253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

